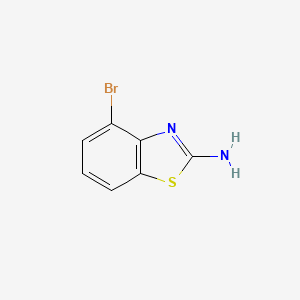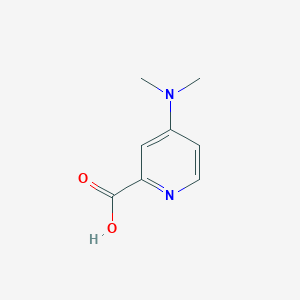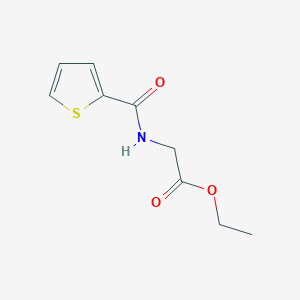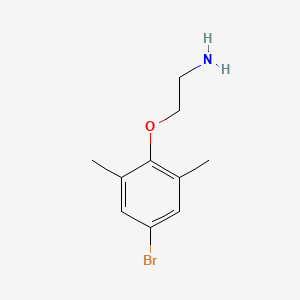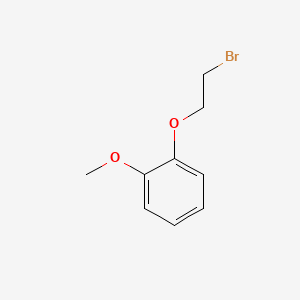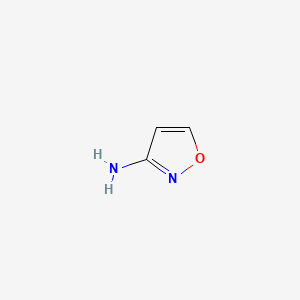
2-(4-苯基苯基)吲哚嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylphenyl)indolizine is an organic compound with the molecular formula C20H15N. . The structure of 2-(4-Phenylphenyl)indolizine consists of an indolizine core substituted with a phenyl group at the 2-position and another phenyl group at the 4-position.
科学研究应用
2-(4-Phenylphenyl)indolizine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of organic fluorescent molecules for material applications and as a precursor for the synthesis of functional dyes.
作用机制
Target of Action
Indolizine, the core structure of 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . .
Mode of Action
Indolizine derivatives have been found to exhibit a range of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities
Biochemical Pathways
Given the diverse biological activities of indolizine derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Indolizine derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-(4-Phenylphenyl)indolizine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of 2-(4-Phenylphenyl)indolizine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, 2-(4-Phenylphenyl)indolizine can alter gene expression patterns, leading to changes in the production of various proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(4-Phenylphenyl)indolizine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . Furthermore, 2-(4-Phenylphenyl)indolizine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Phenylphenyl)indolizine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy and potency. Studies have shown that 2-(4-Phenylphenyl)indolizine remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in metabolic activity and cell viability.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Phenylphenyl)indolizine vary with different dosages. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, 2-(4-Phenylphenyl)indolizine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-Phenylphenyl)indolizine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, 2-(4-Phenylphenyl)indolizine can influence the activity of co-factors involved in metabolic reactions, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of 2-(4-Phenylphenyl)indolizine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which play a vital role in drug resistance and pharmacokinetics . Once inside the cell, 2-(4-Phenylphenyl)indolizine can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-(4-Phenylphenyl)indolizine is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. This localization is essential for its role in modulating cellular metabolism and signaling pathways.
准备方法
The synthesis of 2-(4-Phenylphenyl)indolizine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobiphenyl with pyridine under basic conditions, followed by cyclization to form the indolizine ring . Another approach utilizes transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
2-(4-Phenylphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
相似化合物的比较
2-(4-Phenylphenyl)indolizine can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles:
Indole: Both indole and indolizine share a similar nitrogen-containing heterocyclic structure, but indolizine has a fused pyridine ring, giving it distinct chemical properties.
Indolizidine Alkaloids: These natural products contain an indolizine core and exhibit diverse biological activities, similar to 2-(4-Phenylphenyl)indolizine.
Pyrrolo[1,2-a]pyridine: This is another isomer of indole, with a structure closely related to indolizine, and it serves as a precursor for various bioactive compounds.
The uniqueness of 2-(4-Phenylphenyl)indolizine lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
属性
IUPAC Name |
2-(4-phenylphenyl)indolizine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYZYMUPQKNLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365446 |
Source


|
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79373-03-8 |
Source


|
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

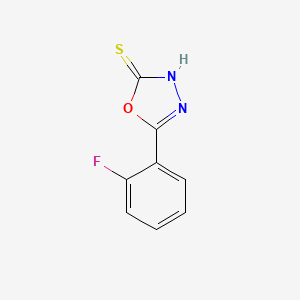

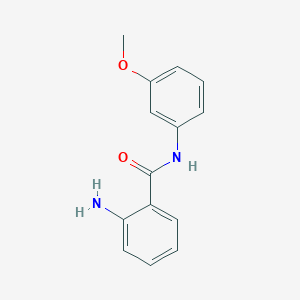
![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide](/img/structure/B1271162.png)

